molecular formula C7H13NO4 B1329647 (S)-dimethyl 2-aminopentanedioate CAS No. 6525-53-7

(S)-dimethyl 2-aminopentanedioate

Cat. No. B1329647
CAS RN: 6525-53-7
M. Wt: 175.18 g/mol
InChI Key: YEJSPQZHMWGIGP-YFKPBYRVSA-N
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Description

“(S)-dimethyl 2-aminopentanedioate” belongs to the class of organic compounds known as glutamic acid and derivatives . It is also known as Monosodium glutamate (MSG), which is one of the most popular food additives in the world and is often ingested with commercially processed foods .


Synthesis Analysis

Monosodium glutamate (MSG) is the sodium salt of glutamic acid. It is ionized by water to produce free sodium ions and glutamic acid . Manufactured MSG has more than 99.6% of the naturally occurring L-glutamate form, which has a greater percentage of L-glutamate than reported in naturally occurring free glutamate ions .


Chemical Reactions Analysis

MSG plays a significant role in protein aggregation. Kinetic measurements have revealed that MSG causes a significant enhancement of aggregation of BSA through a nucleation-dependent polymerization mechanism .

Scientific Research Applications

Synthesis of Biological Active Compounds

(S)-dimethyl 2-aminopentanedioate plays a role in the synthesis of biologically active compounds. For instance, its derivatives are used in the synthesis of pyrimidine derivatives, which are analogues of pyrido[2,3-d]pyrimidines with significant biological activities (Berzosa et al., 2011). These compounds are relevant in the field of medicinal chemistry due to their potential pharmacological properties.

Development of Prodrugs

Another application is in the development of prodrugs for the inhibition of nitric oxide synthases (NOS). A study reported the synthesis of S-2-amino-5-(2-nitroimidazol-1-yl)pentanoic acid, derived from (S)-dimethyl 2-aminopentanedioate, as a potential bioreductively activated prodrug for NOS inhibitors in hypoxic solid tumors (Ulhaq et al., 1997).

Inhibitors of Nitric Oxide Synthases

Further, derivatives of (S)-dimethyl 2-aminopentanedioate have been explored as inhibitors of various isoforms of nitric oxide synthases. These compounds show enhanced potency in inhibiting NOS, making them significant in the study of diseases where NOS plays a crucial role (Ulhaq et al., 1998).

Catalytic Applications

In the field of catalysis, derivatives of (S)-dimethyl 2-aminopentanedioate are utilized in the dimerization of methyl acrylate to form 2-methylene-pentanedioic acid dimethyl ester, an important reaction in polymer chemistry (Su et al., 2003).

Organic Synthesis

It is also involved in organic synthesis processes. For example, its derivatives are used in the synthesis of 2,2-dimethyl cyclopentanones, which are key intermediates in synthesizing various sesquiterpenes (Bernard et al., 2005).

Safety And Hazards

Despite the controversy surrounding MSG’s safety and its probable contribution to the risk of development and progression of metabolic disorders, its global consumption is still very high . MSG has several negative consequences, including genotoxicity, hepatotoxicity, renal toxicity, and reproductive toxicity. In addition, Parkinson’s disease, depression, stroke, brain injury, anxiety, addiction, Alzheimer’s disease, and epilepsy are all pathological disorders brought on by the neurotoxic effects of MSG .

properties

IUPAC Name

dimethyl (2S)-2-aminopentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4/c1-11-6(9)4-3-5(8)7(10)12-2/h5H,3-4,8H2,1-2H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJSPQZHMWGIGP-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CC[C@@H](C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40215570
Record name Glutamic acid dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40215570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-dimethyl 2-aminopentanedioate

CAS RN

6525-53-7
Record name Dimethyl glutamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6525-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glutamic acid dimethyl ester
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glutamic acid dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40215570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl glutamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.741
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIMETHYL L-GLUTAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K9BK9LB73
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Y He, R Ding, H Liu, X Wang, JL Xu, M Feng… - … of radioanalytical and …, 2010 - Springer
As degradation product of Antineoplaston A10 in vivo, phenylacetyl glutamine showed antitumor activities. According to literatures, we designed and radiosynthesized a phenylacetyl …
Number of citations: 9 link.springer.com
RMR Jaggavarapu, V Muvvala… - Current Organic …, 2022 - ingentaconnect.com
A facile synthetic protocol was employed to prepare process-related impurities associated with the synthesis of pemetrexed disodium heptahydrate, Alimta. The research work is …
Number of citations: 4 www.ingentaconnect.com
AG Petrovic, G Vantomme, YL Negrón‐Abril… - Chirality, 2011 - Wiley Online Library
The transfer of chirality from a guest molecule to an achiral host is the subject of significant interest especially when, upon chiral induction, the chiroptical response of the host/guest …
Number of citations: 28 onlinelibrary.wiley.com

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